rac-methyl (3R,4R)-3-hydroxypiperidine-4-carboxylate hydrochloride, cis rac-methyl (3R,4R)-3-hydroxypiperidine-4-carboxylate hydrochloride, cis
Brand Name: Vulcanchem
CAS No.:
VCID: VC18020096
InChI: InChI=1S/C7H13NO3.ClH/c1-11-7(10)5-2-3-8-4-6(5)9;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+;/m1./s1
SMILES:
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64 g/mol

rac-methyl (3R,4R)-3-hydroxypiperidine-4-carboxylate hydrochloride, cis

CAS No.:

Cat. No.: VC18020096

Molecular Formula: C7H14ClNO3

Molecular Weight: 195.64 g/mol

* For research use only. Not for human or veterinary use.

rac-methyl (3R,4R)-3-hydroxypiperidine-4-carboxylate hydrochloride, cis -

Specification

Molecular Formula C7H14ClNO3
Molecular Weight 195.64 g/mol
IUPAC Name methyl (3R,4R)-3-hydroxypiperidine-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C7H13NO3.ClH/c1-11-7(10)5-2-3-8-4-6(5)9;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+;/m1./s1
Standard InChI Key VAAIZRACCXDUNN-IBTYICNHSA-N
Isomeric SMILES COC(=O)[C@@H]1CCNC[C@@H]1O.Cl
Canonical SMILES COC(=O)C1CCNCC1O.Cl

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s core structure is a six-membered piperidine ring with substituents in the cis configuration: a hydroxyl group (-OH) at position 3 and a methyl ester (-COOCH3) at position 4. The (3R,4R) designation specifies the absolute stereochemistry of these groups, while the "rac" prefix indicates a racemic mixture of enantiomers. The hydrochloride salt enhances solubility in polar solvents, a critical feature for bioavailability in drug formulations.

Table 1: Key Structural Descriptors

PropertyValue
Molecular formulaC₇H₁₃NO₃·HCl
Molecular weight195.65 g/mol
IUPAC namemethyl (3R,4R)-3-hydroxypiperidine-4-carboxylate hydrochloride
StereochemistryCis (3R,4R)
Salt formHydrochloride

Stereochemical Considerations

The cis arrangement of functional groups imposes spatial constraints that influence molecular interactions. For example, the proximity of the hydroxyl and ester groups may facilitate intramolecular hydrogen bonding, affecting conformational stability. Racemic mixtures like this compound often require chiral resolution for enantiopure drug development, as seen in analogous piperidine derivatives .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves multi-step organic reactions, starting with protected piperidine precursors. A common route, adapted from similar compounds , includes:

  • Protection of Piperidine: Tert-butyloxycarbonyl (Boc) groups are introduced to shield reactive amines.

  • Functionalization: Hydroxyl and ester groups are added via oxidation, reduction, or nucleophilic substitution.

  • Deprotection and Salt Formation: Acidic cleavage (e.g., trifluoroacetic acid) removes protecting groups, followed by treatment with HCl to form the hydrochloride salt.

Table 2: Representative Synthesis Steps

StepReactionReagents/ConditionsYield
1Boc protectionBoc₂O, DMAP, DCM85%
2HydroxylationOsO₄, NMO, acetone/H₂O78%
3EsterificationCH₃OH, H₂SO₄, reflux90%
4Deprotection and salt formationHCl/dioxane, rt95%

Analytical Characterization

Modern techniques confirm structure and purity:

  • LC-MS: A molecular ion peak at m/z = 158 [M+H]+ (free base) and 195 [M+H]+ (hydrochloride) .

  • NMR: Key signals include δ 3.65 (s, 3H, -COOCH₃) and δ 4.10 (m, 1H, -OH).

  • Chiral HPLC: Resolves enantiomers using cellulose-based columns, critical for assessing racemic composition .

Physicochemical Properties

Solubility and Lipophilicity

The hydrochloride salt improves aqueous solubility (>50 mg/mL), while the ester group moderates lipophilicity (calculated LogP = -0.2) . Polar surface area (59 Ų) suggests moderate membrane permeability, aligning with piperidine-based pharmaceuticals.

Stability Profile

The compound is hygroscopic, requiring storage under inert conditions. Degradation studies indicate stability at pH 2–7, with ester hydrolysis observed under strongly alkaline conditions.

Pharmacological and Industrial Applications

Intermediate in Drug Synthesis

Piperidine scaffolds are ubiquitous in drug discovery. For instance, BLU-945, an EGFR inhibitor, employs a similar cis-3,4-disubstituted piperidine core . The methyl ester in this compound may serve as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid.

Comparative Analysis with Analogous Compounds

Ethyl vs. Methyl Esters

rac-Ethyl (3R,4R)-4-hydroxypiperidine-3-carboxylate differs only in ester chain length. The ethyl analog shows slightly higher LogP (-0.76 vs. -0.2), impacting biodistribution.

Hydrochloride vs. Free Base

The hydrochloride salt of rac-(3R,4R)-3-hydroxypiperidine-4-carboxylic acid demonstrates 3x greater solubility than the free acid, underscoring the salt’s formulation advantages.

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